2-Methoxy-5-(methylthio)benzaldehyde
Overview
Description
2-Methoxy-5-(methylthio)benzaldehyde is a chemical compound with the CAS Number: 67868-81-9 . It has a molecular weight of 182.24 and its IUPAC name is 2-methoxy-5-(methylthio)benzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(methylthio)benzaldehyde is 1S/C9H10O2S/c1-11-9-4-3-8(12-2)5-7(9)6-10/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Methoxy-5-(methylthio)benzaldehyde has a molecular weight of 182.24 . It is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Complex Organic Compounds :
- 2-Methoxy-5-(methylthio)benzaldehyde has been used in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol, demonstrating its utility in constructing complex organic molecules (Banerjee, Poon, & Bedoya, 2013).
Formation of Key Intermediates in Chemical Reactions :
- This compound plays a role in the formation of 5-aryloxazolidines, which are intermediates in the synthesis of 2-(alkylamino)-1-arylethanols (Moshkin & Sosnovskikh, 2013).
- It has been utilized in reactions leading to the production of aluminum and zinc complexes with improved thermal stability and optical properties (Barberis & Mikroyannidis, 2006).
Catalysis and Material Science :
- The compound is involved in the synthesis of hydroxy and methoxy substituted N1,N4-diarylidene-S-methylthiosemicarbazone iron(III) and nickel(II) complexes, indicating its significance in the development of catalytic materials (Bal & Ülküseven, 2004).
Pharmaceutical and Biochemical Applications :
- It has been studied as a potential inhibitor in the context of catechol O-methyltransferase, an enzyme relevant in drug development and biochemical studies (Borchardt, Huber, & Houston, 1982).
Analytical Chemistry Applications :
- The compound has been a subject of study in the determination of 4,5-Dihydroxy-2-Methoxy-Benzaldehyde in fermentation broth, showing its role in analytical methods (Zhang Ke-chang, 2007).
Safety And Hazards
The safety information for 2-Methoxy-5-(methylthio)benzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-methoxy-5-methylsulfanylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-11-9-4-3-8(12-2)5-7(9)6-10/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMHHOXQGOWVRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(methylthio)benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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